molecular formula C19H12N4O7S2 B2934689 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide CAS No. 349637-00-9

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Katalognummer B2934689
CAS-Nummer: 349637-00-9
Molekulargewicht: 472.45
InChI-Schlüssel: WHKRVYUWHSBHQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a useful research compound. Its molecular formula is C19H12N4O7S2 and its molecular weight is 472.45. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • Research on similar compounds involves the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties. These compounds are evaluated for their antimicrobial properties, indicating a potential application in the development of new antimicrobial agents. For example, a study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moieties demonstrated promising results in antimicrobial efficacy, showcasing the potential of these compounds in medicinal chemistry and drug development (Darwish et al., 2014).

Anticonvulsant Applications

  • Compounds with a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. This suggests that similar compounds may also have potential applications in the development of new treatments for epilepsy or other seizure disorders. A specific study reported the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, where some compounds showed protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

Antioxidant Activity

  • The exploration of novel compounds for their antioxidant activity is crucial in combating oxidative stress-related diseases. A study involving the synthesis and evaluation of Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives revealed significant antioxidant activity. This indicates the potential utility of similar compounds in developing antioxidant therapies (Chkirate et al., 2019).

Anticancer Activity

  • Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research direction emphasizes the potential use of similar compounds in the development of novel anticancer agents. For instance, a study on novel sulfonamide derivatives highlighted their cytotoxic activity, underscoring the importance of such compounds in cancer research (Ghorab et al., 2015).

Carbonic Anhydrase Inhibition

  • Some compounds have been investigated for their inhibitory effects on carbonic anhydrase enzymes, which play a significant role in various physiological processes. This suggests potential applications in treating conditions like glaucoma, epilepsy, and certain cancers. A study on the lead development of thiazolylsulfonamides with carbonic anhydrase inhibitory action demonstrated low nanomolar inhibition values, highlighting their therapeutic potential (Carta et al., 2017).

Eigenschaften

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O7S2/c24-15(10-22-17(25)13-3-1-2-4-14(13)18(22)26)21-19-20-9-16(31-19)32(29,30)12-7-5-11(6-8-12)23(27)28/h1-9H,10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKRVYUWHSBHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.